molecular formula C8H8ClIN2O B8433348 2-chloro-5-iodo-N,N-dimethylnicotinamide

2-chloro-5-iodo-N,N-dimethylnicotinamide

Cat. No.: B8433348
M. Wt: 310.52 g/mol
InChI Key: GGNRYOXDIMGFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N,N-dimethylnicotinamide is a useful research compound. Its molecular formula is C8H8ClIN2O and its molecular weight is 310.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClIN2O

Molecular Weight

310.52 g/mol

IUPAC Name

2-chloro-5-iodo-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C8H8ClIN2O/c1-12(2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3

InChI Key

GGNRYOXDIMGFED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-hydroxynicotinic acid (7.17 g, 51.5 mmol) in 100 mL of DMF was treated with N-iodosuccinimide (12.76 g, 56.7 mmol) for approximately 64 hours. The mixture was concentrated under reduced pressure and the residue was suspended in approximately 70 mL of dichloroethane. Thionyl chloride (15 mL, 20.8 mmol) was slowly added to the suspension and the mixture was heated at reflux for 2 hours. The mixture was distilled until approximately 70 mL of distillate was collected. The residue was allowed to cool to room temperature and then dissolved in 70 mL of methylene chloride. The solution was cooled under nitrogen to 0° C. and treated with triethylamine (23 mL, 156 mmol). Dimethylamine hydrochloride (4.6 g, 56 mmol) was added and the mixture was stirred at approximately 0° C. for 0.5 hours. The mixture was filtered and the filtrate was partitioned between aqueous sodium bicarbonate and methylene chloride. The methylene chloride layer was separated, washed with brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by column chromatography eluting with hexanes/ethyl acetate (5:1) to give 2-chloro-5-iodo-N,N-dimethyl-nicotinamide (5.17 g, 16.7 mmol).
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.